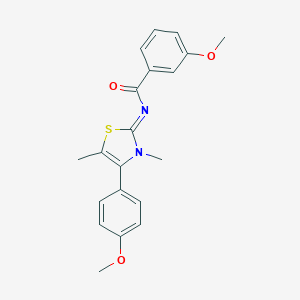
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTB and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
MTB is a thiazolylidene derivative that has been found to have a high affinity for the active site of proteins. It binds to proteins through the formation of covalent bonds with amino acid residues. This binding results in the inhibition of protein function and the modulation of protein-protein interactions. MTB has been found to be particularly effective in inhibiting the activity of enzymes such as proteases and kinases.
Biochemical and Physiological Effects:
MTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. MTB has also been found to modulate protein-protein interactions, which can have a significant impact on cellular signaling pathways. In addition, MTB has been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for proteins, which makes it an effective tool for studying protein-ligand interactions. However, MTB also has some limitations. It can be difficult to obtain pure MTB, and it can be expensive to synthesize. In addition, MTB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MTB. One area of research is the development of more efficient synthesis methods for MTB. Another area of research is the identification of new protein targets for MTB. Additionally, there is a need for more studies on the toxicity and safety of MTB. Finally, there is a need for more studies on the potential therapeutic applications of MTB, particularly in the areas of inflammation and cancer.
Conclusion:
In conclusion, 3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been found to be an effective tool for studying protein-ligand interactions. While there are some limitations to its use, there are several future directions for research on MTB that could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of MTB involves the reaction of 4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzoyl chloride with 3-methoxyaniline. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain pure MTB.
Aplicaciones Científicas De Investigación
MTB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. MTB has been used as a tool to study the interactions between proteins and ligands, as well as the mechanisms of protein-protein interactions. It has also been used to study the structure-activity relationships of various compounds.
Propiedades
Nombre del producto |
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
Fórmula molecular |
C20H20N2O3S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
3-methoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-18(14-8-10-16(24-3)11-9-14)22(2)20(26-13)21-19(23)15-6-5-7-17(12-15)25-4/h5-12H,1-4H3 |
Clave InChI |
KEFWTGFTTXPDBN-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B305172.png)
![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305173.png)
![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305182.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
![N-cyclopentyl-2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305187.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B305194.png)